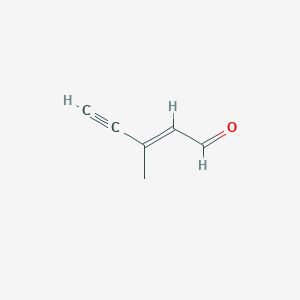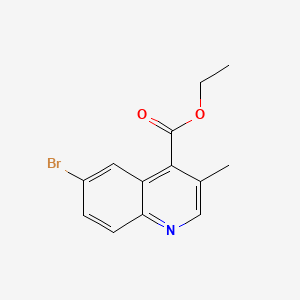![molecular formula C6H8ClN3 B13458880 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride: is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as pyrrole derivatives and hydrazine derivatives can be used. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
化学反応の分析
Types of Reactions: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced pyrrole derivatives .
科学的研究の応用
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
作用機序
The mechanism of action of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological pathways. For instance, it has been studied as a potential inhibitor of Bcl-xL protein, which is involved in the regulation of apoptosis. By inhibiting this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
類似化合物との比較
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
- 1H-pyrrolo[2,3-b]pyridine
- 3,4-dihydro-2H-1,4-benzoxazine
- 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine
Comparison: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride is unique due to its specific fused ring structure and the presence of both pyrrole and pyridazine ringsCompared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H7N3.ClH/c1-3-7-6-5(1)2-4-8-9-6;/h2,4H,1,3H2,(H,7,9);1H |
InChIキー |
ZEEUFZDBZODXAU-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=CN=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)





![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)

